molecular formula C15H18N4O3S B2379292 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2201041-22-5

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2379292
CAS No.: 2201041-22-5
M. Wt: 334.39
InChI Key: NYUQXZIREKMWGG-UHFFFAOYSA-N
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Description

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

The triazole ring in 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can influence various biochemical reactions. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Cellular Effects

Similar triazole compounds have shown significant antibacterial activity and moderate antifungal activity . These effects could be attributed to the compound’s ability to interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that triazole compounds can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Similar triazole compounds are known to be thermally stable , suggesting that this compound may also exhibit stability over time

Metabolic Pathways

It is known that triazole compounds can interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidine in the presence of phosphorus oxychloride (POCl₃) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone: A similar compound with a different substitution pattern on the phenyl ring.

    2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)benzoic acid: Another related compound with a carboxylic acid group instead of an ethanone group.

Uniqueness

1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUQXZIREKMWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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